molecular formula C11H14N4O4S2 B8653787 Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B8653787
M. Wt: 330.4 g/mol
InChI Key: CAAGINURIJZJFA-UHFFFAOYSA-N
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Patent
US07618961B2

Procedure details

The title compound was prepared from ethyl 2-amino-4-thiazolylacetate and 1-methylimidazole-4-sulfonyl chloride as described in the synthetic METHOD B to give a white solid (3.2 mg) with purity >90%. LCMS (pos) m/z 331.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.[CH3:13][N:14]1[CH:18]=[C:17]([S:19](Cl)(=[O:21])=[O:20])[N:16]=[CH:15]1>>[CH3:13][N:14]1[CH:18]=[C:17]([S:19]([NH:1][C:2]2[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=2)(=[O:21])=[O:20])[N:16]=[CH:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1)S(=O)(=O)NC=1SC=C(N1)CC(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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